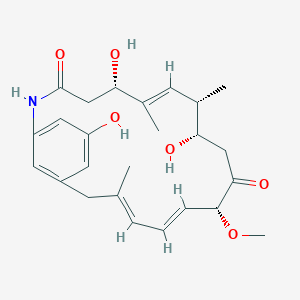
Proansamitocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proansamitocin is an azamacrocycle and a lactam.
Aplicaciones Científicas De Investigación
Mutasynthesis and Semisynthesis
Mutasynthesis involves the use of genetically modified microorganisms to produce novel derivatives of natural products. Proansamitocin has been utilized in mutasynthesis to generate new ansamitocin analogs with enhanced biological activity.
- Novel Ansamitocin Derivatives : Research has demonstrated that feeding this compound to a mutant strain of Actinosynnema pretiosum can yield ansamitocin P-3 and its derivatives. These derivatives exhibit strong antiproliferative activity against cancer cell lines, indicating their potential as therapeutic agents .
- Folic Acid Conjugates : A significant advancement in drug delivery systems involves the synthesis of folic acid/ansamitocin conjugates. These conjugates leverage the high affinity of folic acid for folate receptors, which are overexpressed in certain cancer cells. The conjugates have shown selective cytotoxicity towards folate receptor-positive cancer cells while being inactive against folate receptor-negative cells .
Targeted Drug Delivery Systems
The incorporation of this compound into targeted drug delivery systems represents a promising application for enhancing therapeutic efficacy while minimizing side effects.
- Disulfide Linkers : The design of disulfide-linked this compound conjugates has been explored. These linkers facilitate the release of the cytotoxic agent upon internalization by cancer cells, thereby improving selectivity and potency . The intact conjugate retains strong antiproliferative activity, demonstrating the effectiveness of this approach.
- Bioconjugation Strategies : Various bioconjugation strategies utilizing this compound have been developed to enhance its therapeutic profile. These strategies include modifications that improve solubility and stability while maintaining or enhancing biological activity against tumor cells .
Case Studies and Experimental Findings
Several studies have documented the successful application of this compound in various experimental settings:
Propiedades
Fórmula molecular |
C25H33NO6 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(5S,6E,8S,9S,12R,13E,15E)-5,9,20-trihydroxy-12-methoxy-6,8,16-trimethyl-2-azabicyclo[16.3.1]docosa-1(21),6,13,15,18(22),19-hexaene-3,11-dione |
InChI |
InChI=1S/C25H33NO6/c1-15-6-5-7-24(32-4)23(30)13-21(28)16(2)9-17(3)22(29)14-25(31)26-19-10-18(8-15)11-20(27)12-19/h5-7,9-12,16,21-22,24,27-29H,8,13-14H2,1-4H3,(H,26,31)/b7-5+,15-6+,17-9+/t16-,21-,22-,24+/m0/s1 |
Clave InChI |
YGIOUPVSUFMGBC-DTHPZREMSA-N |
SMILES |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
SMILES isomérico |
C[C@H]1/C=C(/[C@H](CC(=O)NC2=CC(=CC(=C2)C/C(=C/C=C/[C@H](C(=O)C[C@@H]1O)OC)/C)O)O)\C |
SMILES canónico |
CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















